molecular formula C10H15BO2 B3097720 4-Ethyl-3,5-dimethylphenylboronic acid CAS No. 1315340-57-8

4-Ethyl-3,5-dimethylphenylboronic acid

Cat. No. B3097720
CAS RN: 1315340-57-8
M. Wt: 178.04 g/mol
InChI Key: JLFFMHZXQGFWCG-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C10H15BO2 . It is a useful research intermediate for organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives like 4-Ethyl-3,5-dimethylphenylboronic acid often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-3,5-dimethylphenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl and methyl groups .


Chemical Reactions Analysis

Boronic acids, including 4-Ethyl-3,5-dimethylphenylboronic acid, are often used as reactants in palladium-catalyzed Suzuki coupling reactions . They can also act as co-extractants in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .


Physical And Chemical Properties Analysis

4-Ethyl-3,5-dimethylphenylboronic acid is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air .

Mechanism of Action

Target of Action

The primary target of 4-Ethyl-3,5-dimethylphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making 4-Ethyl-3,5-dimethylphenylboronic acid a valuable building block in organic synthesis .

Action Environment

The action of 4-Ethyl-3,5-dimethylphenylboronic acid is influenced by environmental factors. The SM coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

4-Ethyl-3,5-dimethylphenylboronic acid is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

(4-ethyl-3,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-4-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFFMHZXQGFWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)CC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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